molecular formula C19H14N2O3S B11055301 Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate

Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate

Cat. No.: B11055301
M. Wt: 350.4 g/mol
InChI Key: XXSMKUFKWFHASI-UHFFFAOYSA-N
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Description

Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that contains both quinoline and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate typically involves the reaction of quinoline derivatives with benzoxazole precursors. One common method involves the condensation of 2-mercaptoquinoline with methyl 2-bromo-1,3-benzoxazole-5-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process, which is a key mechanism for its anticancer activity. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate is unique due to the presence of both quinoline and benzoxazole rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential as a multifunctional compound in various applications .

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-(quinolin-2-ylmethylsulfanyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C19H14N2O3S/c1-23-18(22)13-7-9-17-16(10-13)21-19(24-17)25-11-14-8-6-12-4-2-3-5-15(12)20-14/h2-10H,11H2,1H3

InChI Key

XXSMKUFKWFHASI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)SCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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